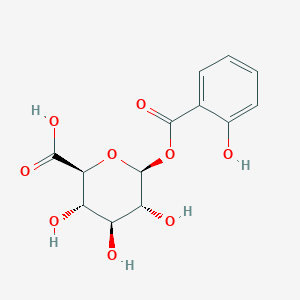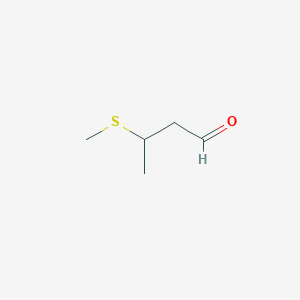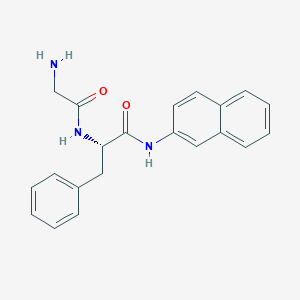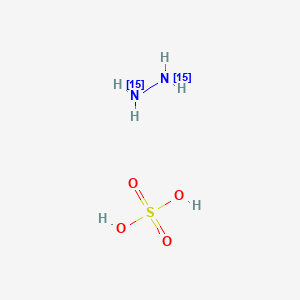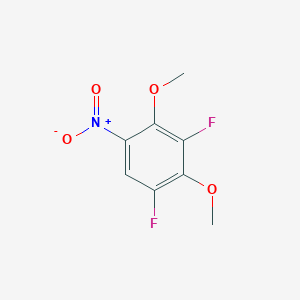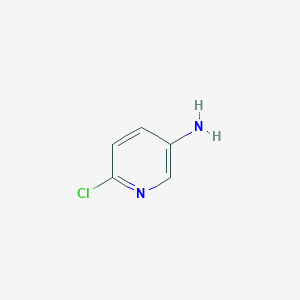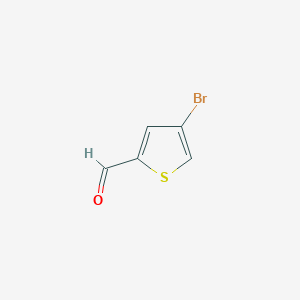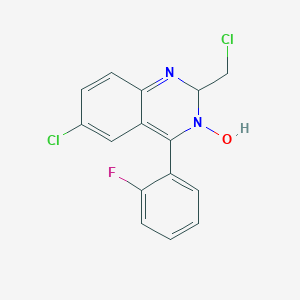
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline, also known as 6-Chloro-2-chloromethyl-4-fluorophenyl-3-hydroxyquinazoline, is a synthetic quinazoline-based compound with potential biological applications. It is an aromatic heterocyclic compound that belongs to the quinazoline family and is composed of a benzene ring, a pyridine ring, and a chlorine atom. This compound has been studied for its potential use in various scientific research applications, including drug delivery systems, cancer therapy, and antimicrobial agents.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of the compound '6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline' involves the conversion of commercially available starting materials through a series of reactions to obtain the desired product.
Starting Materials
2-fluoroaniline, 2-chloroacetyl chloride, 6-chloro-3-hydroxy-2H-quinazolin-4-one, sodium hydroxide, hydrochloric acid, water, ethyl acetate, sodium bicarbonate, magnesium sulfate, methanol, triethylamine, thionyl chloride, dimethylformamide, chloroacetic acid
Reaction
2-fluoroaniline is reacted with 2-chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form 2-(2-chloroacetyl)-2-fluoroaniline..
2-(2-chloroacetyl)-2-fluoroaniline is then reacted with 6-chloro-3-hydroxy-2H-quinazolin-4-one in the presence of sodium hydroxide and water to form 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline..
The product is then extracted using ethyl acetate and washed with water, sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to obtain the crude product..
The crude product is then purified using column chromatography with a mixture of ethyl acetate and hexanes as the eluent to obtain the final product..
科学的研究の応用
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use in various scientific research applications. It has been explored for its potential use in drug delivery systems, cancer therapy, antimicrobial agents, and as a corrosion inhibitor.
In the field of drug delivery, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its ability to form drug-loaded nanoparticles. These nanoparticles can be used to target specific cells and tissues in the body, allowing for more effective drug delivery.
In the field of cancer therapy, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In the field of antimicrobial agents, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an antibiotic. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
In the field of corrosion inhibition, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals such as iron, aluminum, and zinc in aqueous solutions.
作用機序
The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is not yet fully understood. However, it is believed to act by interacting with specific proteins and enzymes in the body, which in turn can lead to the inhibition of cell growth and the induction of apoptosis. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of a variety of bacteria. It has also been shown to inhibit the corrosion of metals in aqueous solutions.
実験室実験の利点と制限
The advantages of using 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline in laboratory experiments include its low cost, its ease of synthesis, and its ability to form drug-loaded nanoparticles. Additionally, it has been shown to inhibit the growth of
特性
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTLDTBBFIQWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

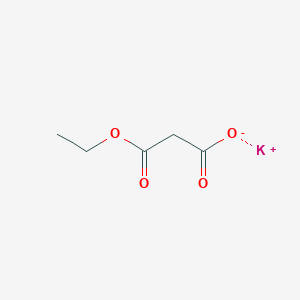
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
